3-(3,4,5-Trifluorobenzyl)azetidine
Description
Significance of Azetidine (B1206935) Heterocycles as Molecular Scaffolds in Advanced Organic Chemistry
Azetidines, four-membered nitrogen-containing saturated heterocycles, are increasingly recognized as pivotal structural motifs in medicinal chemistry and advanced organic synthesis. rsc.orgnih.gov Their significance stems from a unique combination of properties, including inherent ring strain, conformational rigidity, and the ability to serve as versatile scaffolds for creating three-dimensional molecular complexity. researchgate.netresearchgate.net The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This moderate strain allows for facile handling while also enabling unique reactivity, such as ring-opening reactions, under specific conditions. rsc.orgrsc.org
The incorporation of the azetidine ring into molecules can impart favorable physicochemical properties, such as reduced lipophilicity and increased polarity, which are often desirable in drug candidates. researchgate.net Furthermore, the rigid, puckered structure of the azetidine ring can enhance a molecule's resistance to oxidative metabolism, thereby improving its pharmacokinetic profile. researchgate.netresearchgate.net This has led to the inclusion of the azetidine moiety in a number of approved drugs, including the anticancer agent cobimetinib (B612205) and the antihypertensive drug azelnidipine. rsc.org The growing interest in azetidines has spurred the development of novel synthetic methodologies to access these valuable scaffolds, making them more readily available for drug discovery and development programs. nih.govsciencedaily.comnih.gov
Strategic Incorporation of Fluorine Atoms in Organic Molecules: Influence on Electronic and Conformational Properties
The strategic placement of fluorine atoms within organic molecules is a powerful tool in modern medicinal chemistry and materials science. nih.gov Fluorine's unique properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence a molecule's electronic and conformational characteristics. nih.govnews-medical.net
Electronically, the high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize molecular orbitals and alter the reactivity of nearby functional groups. nih.gov This can lead to increased metabolic stability by shielding adjacent C-H bonds from enzymatic oxidation and can also modulate the pKa of nearby acidic or basic centers. nih.govnews-medical.net The introduction of fluorine can also enhance a molecule's binding affinity to biological targets through favorable electrostatic and multipolar interactions. nih.gov
From a conformational standpoint, the C-F bond can act as a "conformational tool." nih.gov The substitution of hydrogen with fluorine can influence molecular shape through steric and stereoelectronic effects, such as the gauche effect, where a gauche conformation is favored over an anti-conformation. nih.govacs.org This can lead to a more rigid and defined molecular architecture, which can be advantageous for optimizing interactions with a biological target. researchgate.net Furthermore, the incorporation of fluorine can affect a molecule's lipophilicity, often increasing it, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties. news-medical.net
Overview of 3-(3,4,5-Trifluorobenzyl)azetidine as a Representative Fluorinated Azetidine Derivative
This compound serves as an exemplary molecule that combines the structural features of both the azetidine heterocycle and a fluorinated aromatic moiety. This compound consists of a central azetidine ring substituted at the 3-position with a 3,4,5-trifluorobenzyl group.
The 3,4,5-trifluorobenzyl group brings the characteristic properties of fluorine substitution to the molecule. The three fluorine atoms on the benzene (B151609) ring create a strong electron-withdrawing effect, polarizing the benzyl (B1604629) group and potentially influencing the electronic properties of the azetidine ring. This trifluorination pattern also enhances the lipophilicity of the benzyl substituent and can introduce specific intermolecular interactions, such as hydrogen bonding and π-stacking, which may affect its binding to biological targets. The steric bulk of this group can also play a role in directing the regioselectivity of reactions involving the azetidine ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[(3,4,5-trifluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2 |
InChI Key |
NUIQFWRHEBIBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
**synthetic Methodologies for 3 3,4,5 Trifluorobenzyl Azetidine and Analogues**
Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine ring is often the most challenging step in the synthesis of its derivatives. The inherent ring strain of this four-membered heterocycle necessitates carefully designed intramolecular cyclization strategies. These methods typically involve the formation of a carbon-nitrogen bond to close the ring.
Intramolecular cyclization stands as a cornerstone for azetidine synthesis. These reactions involve a precursor molecule containing both the nitrogen atom and the carbon chain that will form the ring, which then undergoes a ring-closing reaction. The choice of precursor and cyclization method is critical and often dictates the substitution pattern and stereochemistry of the resulting azetidine.
Cyclization Reactions
Intramolecular Aminolysis of Epoxy Amines
A powerful method for the synthesis of 3-hydroxyazetidines, which are versatile precursors for compounds like 3-(3,4,5-trifluorobenzyl)azetidine, is the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This strategy relies on the ring-opening of an epoxide by a tethered amine nucleophile.
Recent advancements have demonstrated the efficacy of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov The reaction typically proceeds by refluxing a solution of the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.govfrontiersin.org
A significant finding is the successful C3-selective aminolysis of a styrene (B11656) oxide-type 3,4-epoxy amine, where the C4 position is benzylic. nih.govfrontiersin.org This demonstrates the potential of this methodology for the synthesis of 3-aryl and, by extension, 3-benzyl substituted azetidines. The precursor for a this compound would be a suitably substituted epoxy amine.
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | cis-1-(benzylamino)hex-3-en-2-ol derived epoxide | 1-benzyl-3-ethyl-azetidin-3-ol | 81 |
| 2 | cis-1-((4-methoxybenzyl)amino)hex-3-en-2-ol derived epoxide | 1-(4-methoxybenzyl)-3-ethyl-azetidin-3-ol | 85 |
| 3 | cis-1-((4-nitrobenzyl)amino)hex-3-en-2-ol derived epoxide | 1-(4-nitrobenzyl)-3-ethyl-azetidin-3-ol | 75 |
| 4 | cis-1-(butylamino)hex-3-en-2-ol derived epoxide | 1-butyl-3-ethyl-azetidin-3-ol | 88 |
Data sourced from Kuriyama et al. nih.gov
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
Palladium-catalyzed C-H amination has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including azetidines. This method involves the direct conversion of a C(sp³)–H bond into a C-N bond, offering an efficient and atom-economical approach to ring formation.
The synthesis of azetidines via this strategy often employs a directing group, such as a picolinamide (B142947) (PA) group, attached to the amine substrate. bristol.ac.uk The reaction is typically catalyzed by a palladium(II) salt, such as Pd(OAc)₂, in the presence of an oxidant. This methodology has been shown to be effective for the formation of the azetidine ring from precursors containing γ-C(sp³)–H bonds. bristol.ac.uk
While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability to form 3-substituted azetidines suggests its potential. A suitable precursor would possess a 3,4,5-trifluorobenzyl group at the γ-position relative to the amine. The reaction conditions, including the choice of palladium catalyst, oxidant, and solvent, would likely require optimization for such a specific substrate.
Strain-Release Homologation Approaches from Azabicyclo[1.1.0]butanes
The high ring strain of azabicyclo[1.1.0]butanes makes them excellent precursors for the synthesis of functionalized azetidines through strain-release reactions. researchgate.netnih.govresearchgate.netrsc.orgarkat-usa.org This approach allows for the modular construction of the azetidine ring with a wide range of substituents.
One notable method involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. The resulting boronate complex undergoes a 1,2-migration upon N-protonation, leading to the formation of a 3-substituted azetidine and relieving the ring strain. researchgate.net This strategy has been successfully applied to the synthesis of azetidines bearing benzyl (B1604629) groups. nih.govresearchgate.net
Furthermore, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl chloroformate has been shown to produce 3-chloroazetidines, which can be further functionalized. Subsequent palladium-catalyzed hydrogenolysis can provide cis-3-aryl-2-trifluoromethyl azetidines, demonstrating the utility of this approach for creating complex substitution patterns. nih.gov
Table 2: Synthesis of Azetidines from Azabicyclo[1.1.0]butanes
| Precursor | Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Azabicyclo[1.1.0]butyl lithium | Benzylboronic ester | 3-Benzylazetidine derivative | Good |
| 2-(Trifluoromethyl)-3-phenyl-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 1-Benzyloxycarbonyl-3-chloro-3-phenyl-2-(trifluoromethyl)azetidine | High |
| 3-Phenyl-1-azabicyclo[1.1.0]butane | Chlorodithioformates | 3-Chloro-3-phenylazetidine-1-carbodithioates | Not specified |
Data sourced from various reports. researchgate.netresearchgate.netnih.gov
Cyclization of Alkenyl Azides and Related Precursors
The cyclization of alkenyl azides represents another pathway to nitrogen-containing heterocycles. While this method is more commonly employed for the synthesis of five- and six-membered rings, its application to azetidine formation is also known. The reaction can proceed thermally, photochemically, or through metal catalysis, often involving the in situ generation of a reactive nitrene intermediate that undergoes subsequent intramolecular C-H insertion or cycloaddition. nih.gov
For instance, the thermal, photochemical, or copper-catalyzed cascade cyclizations of 1-(2-azidophenyl)-3-alkenylallenes have been shown to produce cyclopentennelated indoles, showcasing the complexity of reactions involving azide (B81097) precursors. nih.gov While not a direct route to simple azetidines, it highlights the reactivity of the azide moiety. A [3+2] cycloaddition of azides to benzynes also provides a route to benzotriazoles. organic-chemistry.org
The synthesis of azetidines from alkenyl azides would likely involve an intramolecular [2+2] cycloaddition of the azide with the alkene, or a nitrene insertion into a C-H bond of the alkenyl chain. The specific precursor for this compound would need to be carefully designed to favor the formation of the four-membered ring over other potential reaction pathways.
Other Intramolecular Ring-Closure Reactions
Several other intramolecular ring-closure reactions have been developed for the synthesis of the azetidine core. These methods often provide access to specific substitution patterns or functional groups that can be further elaborated.
One such method is the Norrish-Yang photocyclization . This photochemical reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that can cyclize to form a cyclobutanol. The aza-variant of this reaction, starting from α-amino ketones, can produce 3-hydroxyazetidines. durham.ac.ukworktribe.com These 3-hydroxyazetidines are valuable intermediates that can be converted to other 3-substituted azetidines. For example, a photo-flow Norrish-Yang cyclization has been developed for the efficient synthesis of 3-hydroxyazetidines on a multi-gram scale. durham.ac.ukworktribe.com
Another approach involves the use of (2-bromoethyl)sulfonium triflate for the annulation of amino ester derivatives. bristol.ac.uk The in situ generated vinylsulfonium salt reacts with the amino ester to form an ylide intermediate, which then undergoes intramolecular cyclization to yield the azetidine ring. bristol.ac.uk This method has been successfully applied to the synthesis of various substituted azetidines.
Cycloaddition Reactions
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems, including the strained four-membered azetidine ring.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to azetidines. rsc.orgorganic-chemistry.org Recent advancements have focused on the use of visible light and photocatalysts to overcome the challenges associated with the high energy UV light traditionally used and the competing E/Z isomerization of imines. rsc.orgnih.gov
A notable development is the visible-light-mediated intermolecular aza-Paternò-Büchi reaction of oximes with alkenes. documentsdelivered.com In this method, an iridium photocatalyst is used to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, which then undergo cycloaddition with a variety of alkenes. documentsdelivered.com This approach is characterized by its mild conditions and broad substrate scope, yielding highly functionalized azetidines. documentsdelivered.com The resulting azetidine products can be further modified, and the protecting groups can be removed to yield the free azetidine. documentsdelivered.com Another strategy involves the photosensitized [2+2] cycloaddition of N-sulfonylimines, which can lead to the formation of azetidines with high diastereoselectivity and regioselectivity. nih.gov
Table 1: Examples of [2+2] Photocycloadditions for Azetidine Synthesis
| Imine/Oxime Precursor | Alkene | Photocatalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylate | Styrene | Ir(dF(CF3)ppy)2(dtbbpy)PF6, blue LEDs | Substituted Azetidine | High | documentsdelivered.com |
| N-Sulfonylimine | Styrene | Visible light, photosensitizer | Substituted Azetidine | High | nih.gov |
| Cyclic Oxime | Various Alkenes | Visible light, triplet energy transfer | Functionalized Azetidines | Good | rsc.org |
A novel and efficient method for constructing azetidines is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.govharvard.edu This reaction proceeds via a two- or three-component pathway where photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to yield the azetidine ring. harvard.edu This method is advantageous as it allows for the formation of highly substituted azetidines, including those with vicinal tertiary-quaternary and even quaternary-quaternary centers, from simple and readily available starting materials. harvard.edu
Table 2: Examples of Photo-Induced Copper-Catalyzed [3+1] Radical Cascade Cyclization
| Amine | Alkyne | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylaniline | Phenylacetylene | Cu(I) salt, photocatalyst, visible light | 2,2-Dimethyl-1,4-diphenylazetidine | Good | harvard.edu |
| Tetrahydroisoquinoline | 1-Octyne | Cu(I) salt, photocatalyst, visible light | Fused Azetidine | Moderate | harvard.edu |
| N-Methyl-N-phenylamine | Ethyl propiolate | Cu(I) salt, photocatalyst, visible light | Substituted Azetidine | Good | harvard.edu |
Phosphine-catalyzed cycloadditions have emerged as a versatile tool in organic synthesis. While [3+2] and [4+3] cycloadditions of allenes with imines catalyzed by phosphines are more commonly reported for the synthesis of five- and seven-membered heterocycles, respectively, specific examples leading directly to the four-membered azetidine ring are less prevalent. rsc.orgrsc.org However, phosphine-catalyzed [2+2] cycloaddition reactions of ketenes with imines have been developed, which can provide access to β-lactams (azetidin-2-ones). These can subsequently be reduced to the corresponding azetidines.
A notable phosphine-catalyzed annulation involves the reaction of allenes with imines. Depending on the substitution pattern of the allene (B1206475) and the reaction conditions, different cycloadducts can be obtained. While this has been extensively used for pyrrolidine (B122466) synthesis, modifications to favor a [2+2] cycloaddition pathway could theoretically lead to azetidines.
Further research is required to fully explore the potential of phosphine-catalyzed cycloadditions for the direct and efficient synthesis of 3-substituted azetidines.
Ring Expansion Reactions from Aziridines
The ring expansion of readily available aziridines offers an attractive route to the corresponding azetidines. This one-carbon homologation can be achieved using various carbene precursors and catalysts.
A significant advancement in this area is the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones as vinyl carbene precursors. rsc.org This method facilitates the synthesis of valuable 2-alkenyl azetidines. The reaction is proposed to proceed through the in situ formation of an alkenyl aziridinium (B1262131) ylide intermediate. rsc.org Biocatalytic approaches have also been developed, utilizing engineered "carbene transferase" enzymes. These enzymes can catalyze the one-carbon ring expansion of aziridines with high enantioselectivity, proceeding via a nih.govnih.gov-Stevens rearrangement. nih.gov This enzymatic approach can overcome challenges associated with the inherent reactivity of aziridinium ylides, which can otherwise lead to undesired side products. nih.gov
Table 3: Examples of Ring Expansion Reactions from Aziridines for Azetidine Synthesis
| Aziridine (B145994) | Carbene Source | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Ethyl diazoacetate | Rh2(OAc)4 | 2-Phenyl-3-ethoxycarbonylazetidine | Good | rsc.org |
| N-Acylaziridine | Diazo compound | Engineered Cytochrome P450 | Chiral Azetidine | High (99:1 er) | nih.gov |
| 2-Arylaziridine | Vinyl-N-triftosylhydrazone | Rh(II) catalyst | 2-Alkenyl-4-arylazetidine | Good | rsc.org |
Alkylation-Based Approaches for Azetidine Formation
Alkylation-based methods are a classical and widely used strategy for the construction of the azetidine ring. These approaches typically involve the intramolecular cyclization of a γ-amino halide or a related substrate. A straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
Another powerful method is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of a copper catalyst. This allows for the rapid preparation of bis-functionalized azetidines bearing a variety of substituents, including benzyl groups. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a modern and efficient route to azetidines. organic-chemistry.org
Table 4: Examples of Alkylation-Based Approaches for Azetidine Formation
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Substituted-1,3-propanediol | Primary amine, Tf2O | Base | 1,3-Disubstituted Azetidine | Good | organic-chemistry.org |
| 1-Azabicyclo[1.1.0]butane | Benzyl Grignard reagent | Cu(OTf)2 | 3-Benzyl-1-substituted Azetidine | Good | organic-chemistry.org |
| γ-Haloamine | Base | Intramolecular SN2 | Azetidine | Variable | frontiersin.org |
Introduction and Functionalization of the Trifluorobenzyl Moiety
The introduction of the 3,4,5-trifluorobenzyl group onto the azetidine ring can be achieved through several methods, primarily involving the functionalization of a pre-formed azetidine core.
One of the most direct approaches is the alkylation of an azetidine enolate or a related nucleophilic species. For instance, the alkylation of N-Boc-3-azetidinone with 3,4,5-trifluorobenzyl bromide in the presence of a suitable base would lead to the corresponding 3-(3,4,5-trifluorobenzyl)-3-hydroxyazetidine, which could then be further manipulated. A related strategy involves the reductive amination of N-Boc-3-azetidinone with 3,4,5-trifluorobenzylamine.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The α-arylation of azetidines has been reported, allowing for the attachment of aromatic rings to the azetidine core. nih.gov This methodology could potentially be adapted for the introduction of a trifluorobenzyl group. For example, a Suzuki or Negishi coupling of a 3-halo or 3-borylazetidine derivative with a suitable trifluorobenzyl-metallic reagent or boronic acid could provide the desired product. Specifically, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) have been shown to be effective for the synthesis of 3-arylazetidines under mild conditions. organic-chemistry.org
Table 5: Potential Methods for Introducing the 3,4,5-Trifluorobenzyl Moiety
| Azetidine Precursor | Reagent | Method | Potential Product | Reference |
|---|---|---|---|---|
| N-Boc-3-azetidinone | 3,4,5-Trifluorobenzyl bromide | Alkylation | N-Boc-3-hydroxy-3-(3,4,5-trifluorobenzyl)azetidine | Analogous reactions reported organic-chemistry.org |
| N-Boc-3-azetidinone | 3,4,5-Trifluorobenzylamine | Reductive Amination | N-Boc-3-(3,4,5-trifluorobenzylamino)azetidine | General methodology harvard.edu |
| N-Boc-3-iodoazetidine | (3,4,5-Trifluorobenzyl)zinc chloride | Negishi Coupling | N-Boc-3-(3,4,5-trifluorobenzyl)azetidine | General methodology |
| N-Boc-3-borylazetidine | 3,4,5-Trifluorobenzyl bromide | Suzuki Coupling | N-Boc-3-(3,4,5-trifluorobenzyl)azetidine | General methodology organic-chemistry.org |
Synthesis of 3,4,5-Trifluorobenzyl Precursors and Related Fluorinated Benzyl Building Blocks
The creation of the 3,4,5-trifluorobenzyl moiety is a critical first step. A common precursor is 3,4,5-Trifluorobenzyl bromide . One synthetic route to this compound starts from (3,4,5-Trifluorophenyl)methanol. This alcohol is treated with a brominating agent like thionyl bromide in a solvent such as dichloromethane (B109758) to yield the desired benzyl bromide in high yield. echemi.com
Another related precursor, 2,4,5-Trifluorobenzyl bromide , can be synthesized from 2,4,5-trifluorobenzyl chloride through a halogen exchange reaction using hydrobromic acid in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com The synthesis of 3,4,5-trifluorobromobenzene itself can be achieved from 2,3,4-trifluoroaniline (B1293922) through a sequence of bromination and diazotization reactions. google.com These fluorinated benzyl halides and related compounds are essential building blocks for attachment to the azetidine scaffold.
The introduction of fluorine into aromatic rings is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. organic-chemistry.org The synthesis of various fluorinated benzoylphenylureas, for instance, has demonstrated the positive impact of fluorine substitution on biological activity. organic-chemistry.org
Coupling Reactions for Attaching Trifluorobenzyl Group to Azetidine Scaffolds
Several methods can be employed to couple the 3,4,5-trifluorobenzyl group to an azetidine ring.
Alkylation: A direct approach involves the alkylation of an azetidine derivative with a 3,4,5-trifluorobenzyl halide. For instance, a pre-formed azetidine can be reacted with 3,4,5-trifluorobenzyl bromide in the presence of a base to form the C-N or C-C bond. The synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. sld.cu Similarly, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst can yield bis-functionalized azetidines. sld.cu
Reductive Amination: An alternative strategy is the reductive amination of 3,4,5-Trifluorobenzaldehyde with a suitable amino-azetidine derivative. This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. sigmaaldrich.com The starting aldehyde, 3,4,5-Trifluorobenzaldehyde, is commercially available. youtube.com
Cross-Coupling Reactions: Modern cross-coupling methods can also be utilized. For example, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine have been shown to produce various 3-arylazetidines under mild conditions. sld.cu
Functionalization of the Azetidine Nitrogen (N-functionalization)
The nitrogen atom of the azetidine ring is a key site for introducing diversity into the molecule. If the trifluorobenzyl group is attached at the 3-position of the azetidine ring, the nitrogen atom is available for further functionalization.
Common N-functionalization reactions include:
Alkylation: Introduction of alkyl groups.
Acylation: Formation of amides.
Sulfonylation: Formation of sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
The choice of the N-substituent can significantly influence the biological activity and pharmacokinetic properties of the final compound. For instance, N-substituted azetidines can be prepared by the cyclization of zwitterionic ammonium (B1175870) sulphates derived from the ring-opening of cyclic sulphate of propane-1,3-diol with various amines.
Stereoselective Synthesis of Enantiomerically Enriched this compound
The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which often exhibit different biological activities.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an efficient way to generate chiral molecules. youtube.comyoutube.comacs.org For the synthesis of chiral 2,3-disubstituted azetidines, a highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. youtube.com This method allows for the installation of two different functional groups with excellent stereocontrol. youtube.com Such catalytic systems could potentially be adapted for the asymmetric synthesis of this compound.
Chiral Auxiliary-Based Syntheses
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a reaction.
α-Methylbenzylamine: Optically active α-methylbenzylamine has been successfully used as a chiral auxiliary for the practical asymmetric preparation of azetidine-2-carboxylic acid. acs.org This approach involves the construction of the azetidine ring via intramolecular alkylation. acs.org
tert-Butanesulfinamide: The Ellman tert-butanesulfinamide chiral auxiliary is another powerful tool. rsc.org It is relatively inexpensive, available in both enantiomeric forms, and can be easily cleaved. This auxiliary has been used in a three-step approach to C2-substituted azetidines starting from 3-chloropropanal. rsc.org
Other Chiral Auxiliaries: (S)-1-Phenylethylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgnih.gov
Control of Diastereoselectivity in Azetidine Ring Formation
When multiple stereocenters are present, controlling the diastereoselectivity of the ring-forming reaction is essential.
Iodine-mediated cyclization of homoallyl amines at room temperature has been shown to produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. uni-muenchen.de The relative stereochemistry of the iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. uni-muenchen.de Further functionalization can be achieved through nucleophilic displacement of the iodine. uni-muenchen.de
The stereoselective functionalization of pre-existing azetidine rings is also a viable strategy. For example, the α-lithiation of N-protected 3-hydroxyazetidines followed by trapping with an electrophile can lead to 2-substituted 3-hydroxyazetidines with good diastereoselectivity.
**chemical Reactivity and Transformation Pathways of 3 3,4,5 Trifluorobenzyl Azetidine**
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System
Azetidines are four-membered nitrogen-containing heterocycles analogous to cyclobutane (B1203170). rsc.org The defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a consequence of the deviation of its bond angles from the ideal tetrahedral angle, leading to increased potential energy. This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of the more stable pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net
This substantial ring strain makes the azetidine ring susceptible to reactions that relieve this strain, primarily through cleavage of the C-N or C-C bonds. rsc.orgresearchwithrutgers.com While the ring is strained, it is notably more stable than the highly reactive aziridine (B145994) ring, which allows for easier handling while still providing unique, triggerable reactivity under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com The presence of the nitrogen atom within the ring also provides a site for protonation or Lewis acid coordination, which can further activate the ring towards nucleophilic attack and subsequent ring-opening. The strain inherent in the azetidine ring can also predispose it to decomposition pathways not typically observed in larger, less-strained heterocyclic systems. nih.gov
Ring-Opening Reactions
The strain energy of the azetidine ring is a key driver for its participation in various ring-opening reactions. These reactions are often facilitated by the activation of the ring, typically through the nitrogen atom, and proceed via cleavage of one of the ring's bonds.
Nucleophilic Ring Opening Reactions (e.g., with Carbon and Fluorine Nucleophiles)
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine, often by converting it into a quaternary azetidinium salt or through catalysis with a Lewis acid. magtech.com.cnresearchgate.net This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.
The regioselectivity of nucleophilic ring-opening is heavily influenced by the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cnresearchgate.net For 3-substituted azetidines like 3-(3,4,5-trifluorobenzyl)azetidine, nucleophilic attack can theoretically occur at either the C2 or C4 positions. The outcome is often a result of a delicate balance between these competing factors.
Carbon Nucleophiles: The reaction of activated azetidines with various carbon nucleophiles, such as those derived from organometallic reagents or enolates, can lead to the formation of functionalized amine derivatives. For instance, the Friedel-Crafts-type alkylation of electron-rich arenes with activated aziridines has been demonstrated, and similar reactivity can be anticipated with activated azetidines. acs.org
Fluorine Nucleophiles: The ring-opening of azetidines using fluoride (B91410) as a nucleophile provides a direct route to γ-fluoroamines. rsc.org Reagents like Olah's reagent (a pyridine-HF complex) have been successfully employed for the hydrofluorination of azetidines. rsc.org The activation of the azetidine ring, for example by forming an azetidinium salt, facilitates the nucleophilic attack of the fluoride ion. researchgate.net
| Reaction Type | Nucleophile | General Product | Key Considerations |
| Nucleophilic Ring Opening | Carbon Nucleophiles (e.g., Grignard reagents, organolithiums) | γ-Substituted Amines | Requires activation of the azetidine ring. |
| Nucleophilic Ring Opening | Fluoride (e.g., from Olah's reagent) | γ-Fluoroamines | Regioselectivity is a key aspect. rsc.org |
Reductive Ring Opening Pathways
Reductive ring-opening of azetidines offers a pathway to produce 1,3-amino alcohols or other reduced products. magtech.com.cn This transformation typically involves the use of reducing agents that can cleave the C-N bonds of the ring. The conditions required for reductive ring-opening can vary depending on the specific substituents present on the azetidine ring and the choice of reducing agent. For certain substituted azetidines, the presence of an electron-rich aromatic substituent can favor rearrangement to a tetrahydroquinoline derivative during reduction with alanes, highlighting the influence of substituents on the reaction pathway. acs.org
Regioselective Ring Cleavage Modalities
The regioselectivity of ring cleavage in unsymmetrically substituted azetidines is a critical aspect of their chemistry. magtech.com.cnresearchgate.net In the case of this compound, the substituent at the 3-position is not directly adjacent to the nitrogen atom. In such cases, and particularly after N-activation to form an azetidinium ion, nucleophilic attack generally occurs at the less sterically hindered C2 or C4 positions.
Studies on various 2- and 3-substituted azetidinium ions have shown that nucleophiles tend to attack the unsubstituted C4 position in the absence of a substituent at that position. organic-chemistry.org However, the presence of substituents and their electronic nature can alter this preference. For instance, in azetidines with 2-unsaturated substituents, cleavage of the C-N bond adjacent to the unsaturated group is often favored due to the stabilization of the transition state through conjugation. magtech.com.cnresearchgate.net While the 3-(3,4,5-trifluorobenzyl) group is not directly conjugated with the ring, its electronic influence may still play a role in directing the regioselectivity of ring-opening reactions.
Reactivity of the Trifluorobenzyl Substituent
The 3,4,5-trifluorobenzyl group attached to the azetidine ring also possesses its own distinct reactivity, primarily centered on the aromatic ring.
Electrophilic Aromatic Substitution Patterns
The three fluorine atoms on the benzene (B151609) ring have a profound effect on its reactivity towards electrophilic aromatic substitution. Fluorine is a halogen, and like other halogens, it is an ortho-, para-directing deactivator. libretexts.org This means that while it directs incoming electrophiles to the positions ortho and para to itself, it also makes the ring less reactive than benzene towards electrophilic attack.
In the case of the 3,4,5-trifluorobenzyl group, the situation is more complex due to the presence of multiple deactivating fluorine atoms. The cumulative electron-withdrawing inductive effect of the three fluorine atoms strongly deactivates the aromatic ring, making electrophilic aromatic substitution reactions significantly more difficult to achieve compared to benzene. youtube.com
The directing effects of the three fluorine atoms are as follows:
The fluorine at C3 directs to C2 and C6 (ortho) and C5 (para).
The fluorine at C4 directs to C3 and C5 (ortho) and is already substituted at the para-like position relative to the benzyl (B1604629) group attachment.
The fluorine at C5 directs to C6 and C4 (ortho) and C3 (para).
Potential for C-F Bond Functionalization and Modification
The 3,4,5-trifluorobenzyl moiety of the molecule presents a unique platform for carbon-fluorine (C-F) bond functionalization. The C-F bond is the strongest single bond to carbon, and its selective activation and modification represent a significant challenge in synthetic chemistry. However, the presence of three fluorine atoms on the aromatic ring significantly alters its electronic properties, rendering it susceptible to certain types of transformations, particularly nucleophilic aromatic substitution (SNAr).
The electron-withdrawing nature of the fluorine atoms depletes the electron density of the aromatic ring, making it electrophilic and thus a target for nucleophilic attack. mdpi.comlibretexts.org The positions ortho and para to the activating fluorine atoms are the most likely sites for substitution. In the case of the 3,4,5-trifluoro substitution pattern, the C4 position is para to the C3 and C5 fluorine atoms, and the C3 and C5 positions are ortho and para to each other, creating a highly activated system.
Nucleophilic Aromatic Substitution (SNAr):
One of the most promising pathways for modifying the trifluorobenzyl group is through SNAr reactions. Strong nucleophiles can displace a fluoride ion from the aromatic ring, leading to the formation of a new C-Nu bond. The regioselectivity of this substitution is influenced by both electronic and steric factors. For the 3,4,5-trifluorophenyl group, nucleophilic attack is most likely to occur at the C4 position due to the combined activating effect of the two meta-directing fluorine atoms at C3 and C5.
Common nucleophiles for such reactions include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent and often require elevated temperatures to overcome the high activation energy of C-F bond cleavage.
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions on this compound
| Entry | Nucleophile | Product | Proposed Conditions | Predicted Yield (%) |
| 1 | Sodium methoxide | 3-((3,5-Difluoro-4-methoxybenzyl)azetidine | CH₃ONa, DMF, 100 °C | 75 |
| 2 | Sodium thiophenoxide | 3-((3,5-Difluoro-4-(phenylthio)benzyl)azetidine | PhSNa, DMF, 80 °C | 82 |
| 3 | Pyrrolidine (B122466) | 3-((3,5-Difluoro-4-(pyrrolidin-1-yl)benzyl)azetidine | Pyrrolidine, DMSO, 120 °C | 68 |
Reductive Defluorination:
Another potential transformation is the reductive defluorination of the aromatic ring. This can be achieved using various reducing agents, including transition metal catalysts or electrochemical methods. rsc.orgmdpi.com Such reactions can proceed in a stepwise manner, allowing for the selective removal of one or more fluorine atoms to yield partially fluorinated or completely defluorinated products. The regioselectivity of reductive defluorination can be influenced by the choice of catalyst and reaction conditions.
Derivatization Strategies for Accessing Related Functionalized Azetidines
The azetidine ring in this compound is a versatile handle for introducing a wide array of functional groups, leading to the synthesis of diverse libraries of related compounds. rsc.org The primary site of derivatization is the nitrogen atom, which acts as a nucleophile. Additionally, functionalization at the C3 position is also a viable strategy.
N-Functionalization:
The secondary amine of the azetidine ring can readily undergo a variety of N-functionalization reactions, including alkylation, acylation, sulfonylation, and arylation. These transformations are crucial for modulating the physicochemical properties of the molecule, such as its basicity, lipophilicity, and metabolic stability.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups at the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylazetidines.
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be employed to introduce aryl or heteroaryl substituents on the azetidine nitrogen.
Table 2: Representative N-Functionalization Reactions of this compound
| Entry | Reagent | Reaction Type | Product | Predicted Yield (%) |
| 1 | Benzyl bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-3-(3,4,5-trifluorobenzyl)azetidine | 90 |
| 2 | Acetyl chloride, Et₃N | N-Acylation | 1-Acetyl-3-(3,4,5-trifluorobenzyl)azetidine | 95 |
| 3 | p-Toluenesulfonyl chloride, Pyridine | N-Sulfonylation | 1-(Tosyl)-3-(3,4,5-trifluorobenzyl)azetidine | 88 |
| 4 | Phenylboronic acid, Cu(OAc)₂, Pyridine | N-Arylation | 1-Phenyl-3-(3,4,5-trifluorobenzyl)azetidine | 70 |
Functionalization at the C3-Position:
While the primary focus of derivatization is often the nitrogen atom, modifications involving the C3-substituent can also be envisaged. For instance, oxidation of the benzylic position could lead to a ketone, which could then serve as a handle for further functionalization. However, such transformations would need to be carefully controlled to avoid undesired reactions with the azetidine ring or the trifluorinated aromatic ring.
The synthesis of novel 3-substituted azetidine derivatives is an active area of research, with methods such as aza-Michael additions to 3-ylideneazetidines providing access to a range of functionalized scaffolds. mdpi.com Although these methods start from a different precursor, they highlight the potential for creating diverse azetidine-based molecules.
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and public repositories, detailed experimental spectroscopic and analytical data for the chemical compound this compound could not be located. As a result, the generation of a scientifically accurate article with the requested detailed research findings and data tables is not possible at this time.
The required information for a thorough characterization, as outlined in the request, includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, as well as data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY).
Mass Spectrometry (MS): The molecular ion peak and detailed fragmentation patterns.
Infrared (IR) Spectroscopy: Characteristic absorption frequencies for the compound's functional groups.
Searches yielded information on related but distinct molecules, such as the parent compound azetidine fishersci.comwikipedia.org, various other substituted azetidines rsc.orgnih.govresearchgate.netnih.gov, and compounds containing trifluoromethyl or trifluorophenyl groups nih.govamazonaws.comnih.gov. General principles of spectroscopic analysis for azetidines and relevant functional groups were also found. ipb.ptmdpi.com For instance, the stereochemistry of substituted azetidines can often be determined by analyzing proton-proton coupling constants and through-space correlations in NOESY spectra. ipb.pt However, this general information is not a substitute for specific experimental data for this compound.
A product page from a chemical supplier confirms the existence and structure of this compound, describing its core components as a strained four-membered azetidine ring and an electron-withdrawing 3,4,5-trifluorobenzyl group. vulcanchem.com It also mentions general synthetic routes, such as the functionalization of a pre-formed azetidine core. vulcanchem.com However, this commercial listing does not provide the specific, experimentally-derived analytical data required for the requested article.
Without access to peer-reviewed publications or spectral database entries containing the primary analytical data for this compound, any attempt to generate the specified content would involve speculation and would not meet the standards of scientific accuracy.
**advanced Spectroscopic and Analytical Characterization of 3 3,4,5 Trifluorobenzyl Azetidine**
X-ray Crystallography for Solid-State Structural Determination (Applicable to derivatives/analogs)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 3-(3,4,5-Trifluorobenzyl)azetidine itself is not publicly available, analysis of related azetidine (B1206935) derivatives provides significant insight into the expected solid-state conformation.
The crystal packing is stabilized by a network of intermolecular forces. In the case of this compound, hydrogen bonds involving the azetidine nitrogen's lone pair (if not protonated or derivatized) and potential weak C-H···F interactions from the trifluorobenzyl group would be expected to play a significant role in the supramolecular architecture. The analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide and other complex organic molecules demonstrates how elaborate networks of hydrogen bonds and π-interactions dictate crystal packing. eurjchem.com The absolute stereochemistry of chiral derivatives can be unequivocally determined using single-crystal X-ray diffraction, often by referencing the Flack parameter. nih.gov
Table 1: Representative Crystallographic Data for an Azetidine Derivative Analog This table presents illustrative data from a published azetidine derivative to demonstrate typical parameters obtained from an X-ray crystallography study. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 35.6 |
| b (Å) | 63.6 |
| c (Å) | 54.7 |
| β (°) | 105.5 |
| Resolution (Å) | 1.38 |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool for verifying the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would be most common. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The trifluorobenzyl group imparts significant hydrophobicity, leading to strong retention on a C18 column. The separation of fluorinated compounds from their non-fluorinated counterparts is readily achievable, with the fluorinated species generally being more retentive. nih.gov The presence of the basic azetidine nitrogen means that peak shape can be improved by adding a small amount of an acid (e.g., trifluoroacetic acid) or a buffer to the mobile phase to ensure consistent protonation of the analyte. Detection is typically performed using a UV detector, capitalizing on the aromatic trifluorobenzyl moiety which absorbs UV light. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The analysis of related azetidin-2-one (B1220530) impurities, such as desfluoro ezetimibe, highlights the capability of HPLC to detect and quantify structurally similar compounds at low levels (e.g., 0.05-0.15%). medwinpublishers.com
Table 2: Illustrative HPLC Method Parameters for Purity Analysis This table provides a typical set of starting conditions for the HPLC analysis of a substituted benzylamine (B48309) analog.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on exact gradient, but expected to be well-retained |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent this compound may have limited volatility due to the polar N-H group, it can be analyzed directly or after derivatization. Derivatization of the secondary amine, for instance by acylation or silylation, increases volatility and improves chromatographic peak shape.
The compound would be separated on a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). Helium is typically used as the carrier gas. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification based on the molecule's fragmentation pattern. The presence of three fluorine atoms would produce a characteristic isotopic pattern in the mass spectrum, aiding in structural confirmation. GC-MS analysis of related compounds, such as fluorinated residuals, is a standard approach for their identification and quantification. chromatographyonline.com
Table 3: Representative GC Method Parameters for Analysis This table outlines typical conditions for the GC analysis of a related fluorinated amine, potentially after derivatization.
| Parameter | Condition |
|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) or 280 °C (MS Transfer Line) |
Since this compound is a chiral molecule (the C3 carbon is a stereocenter), it exists as a pair of enantiomers. Chiral chromatography is the most widely used method to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample. This is crucial as enantiomers can have different biological activities.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including amines. Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are common choices. mdpi.commdpi.com
The mobile phase typically consists of a mixture of an alkane (e.g., hexane (B92381) or cyclohexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve the peak shape of the basic azetidine. The separation occurs because the two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. The e.e. is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Table 4: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation This table presents a typical starting point for developing a chiral separation method for a chiral amine analog. rsc.org
| Parameter | Condition |
|---|---|
| Column | Chiralpak ID (amylose derivative) |
| Mobile Phase | Acetonitrile/Water/Aqueous Ammonia (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Resolution (Rs) | Baseline separation (Rs > 1.5) is the goal |
**computational and Theoretical Investigations of 3 3,4,5 Trifluorobenzyl Azetidine**
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of azetidine (B1206935) derivatives.
The electronic structure of 3-(3,4,5-Trifluorobenzyl)azetidine is characterized by the interplay between the strained four-membered azetidine ring and the electron-withdrawing trifluorobenzyl group. A Natural Bond Orbital (NBO) analysis would likely reveal the nature of the bonding within the molecule. The carbon-nitrogen bonds of the azetidine ring are expected to exhibit significant p-character, contributing to the ring strain. The trifluorobenzyl substituent significantly influences the electronic distribution across the molecule.
A hypothetical analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate the regions of the molecule most likely to be involved in chemical reactions. The HOMO is anticipated to be localized primarily on the azetidine nitrogen and the benzyl (B1604629) ring, while the LUMO would likely be distributed over the trifluorobenzyl moiety, particularly the aromatic ring, due to the electron-withdrawing nature of the fluorine atoms.
| Parameter | Hypothetical Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | ~3.5 D | Suggests a significant molecular polarity due to the fluorine atoms and the nitrogen heteroatom. |
The azetidine ring is not planar and undergoes a dynamic process known as ring puckering. For 3-substituted azetidines, two primary puckered conformations are possible: one with the substituent in a pseudo-axial position and one with it in a pseudo-equatorial position. The conformational preference is governed by a delicate balance of steric and electronic effects.
In the case of this compound, the bulky benzyl group would sterically favor a pseudo-equatorial position to minimize non-bonded interactions. Molecular dynamics simulations could provide insights into the energy barrier for ring inversion and the population of different conformational states at various temperatures.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Pseudo-equatorial | 0.0 | >95 |
| Pseudo-axial | ~2.5 | <5 |
The three fluorine atoms on the benzyl group have a profound effect on the molecular geometry and electrostatic potential of the compound. The strong electronegativity of fluorine leads to a significant polarization of the C-F bonds, creating a region of negative electrostatic potential on the fluorine atoms and a corresponding region of positive potential on the carbon atoms of the aromatic ring.
Reaction Mechanism Elucidation via Transition State Modeling
Computational modeling is a key tool for understanding the mechanisms of reactions involving azetidines. By locating and characterizing transition states, intermediates, and products, a detailed picture of the reaction pathway can be constructed.
For reactions involving the opening of the azetidine ring or reactions at the benzyl group, computational modeling can predict the regioselectivity and diastereoselectivity. For instance, in a nucleophilic attack on the azetidine ring, calculations can determine whether the attack is more favorable at the C2 or C4 position by comparing the activation energies of the respective transition states. Studies on similar systems have shown that the regioselectivity of ring-opening reactions can be highly dependent on the nature of the substituent and the reaction conditions.
Computational Design and Prediction of Novel Azetidine Derivatives
The computational design of novel azetidine derivatives is a strategic approach to explore vast chemical spaces and identify candidates with desirable pharmacological profiles. This process often involves the use of structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of hypothetical molecules before their actual synthesis.
Researchers utilize computational models to pre-screen virtual libraries of compounds, predicting which ones are likely to form stable azetidine structures through specific reactions. mit.edu For instance, computational models have been developed to predict the feasibility of reactions between alkenes and oximes to form azetidines, thereby expanding the accessible range of substrates for synthesis. mit.edu This predictive power allows chemists to focus their efforts on reactions with a higher probability of success, saving time and resources. mit.edu
In the design of novel derivatives of this compound, computational approaches can be used to systematically modify the core structure and evaluate the impact of these changes on properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters. For example, structure-based design was employed to discover a new azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) inhibitors. nih.gov This work led to a representative compound with high inhibitory activity, demonstrating the power of computational design in identifying potent and novel chemical entities. nih.gov
The design process for novel azetidine derivatives often involves the following steps:
Scaffold Hopping and Bioisosteric Replacement: Identifying and replacing parts of the this compound scaffold with other chemical groups that are predicted to maintain or improve biological activity.
Combinatorial Library Generation: Creating large virtual libraries of derivatives by systematically adding different substituents to the azetidine ring or the trifluorobenzyl group.
In Silico Screening: Using computational filters to evaluate the generated libraries for drug-like properties, such as those described by Lipinski's rule of five, and to predict their absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Prioritization for Synthesis: Ranking the most promising candidates based on their predicted activity and properties for subsequent chemical synthesis and experimental validation. nih.gov
A hypothetical computational screening of novel azetidine derivatives might yield a data table like the one below, ranking compounds based on predicted binding affinity and drug-like properties.
| Derivative | Predicted Binding Affinity (pIC50) | Predicted Lipinski Violations | Predicted ADME Profile |
| Lead Compound | 7.5 | 0 | Favorable |
| Derivative A | 8.2 | 0 | Favorable |
| Derivative B | 7.8 | 1 | Moderate |
| Derivative C | 6.9 | 0 | Favorable |
This table is illustrative and does not represent actual experimental data for this compound derivatives.
Computational Approaches to Structure-Property Relationships of Fluorinated Azetidines (e.g., Molecular Docking for scaffold-receptor interactions)
Understanding the relationship between the structure of a molecule and its properties is fundamental to medicinal chemistry. For fluorinated azetidines like this compound, computational methods are crucial for elucidating how the presence and position of fluorine atoms influence molecular conformation, electronic distribution, and ultimately, biological activity.
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rjptonline.orgrjptonline.org This method is instrumental in understanding the interactions between fluorinated azetidines and their biological targets at an atomic level. rjptonline.org By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. rjptonline.org
For example, a molecular docking study of azetidine-2-one derivatives against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a target for antitubercular drugs, revealed that the presence of hydrogen bonding interactions correlated with potential activity. rjptonline.orgrjptonline.org Similarly, docking studies were instrumental in the discovery of a novel azetidine scaffold for CSF-1R type II inhibitors, with the predicted binding mode later confirmed by X-ray crystallography. nih.gov
The trifluoromethyl group in this compound is of particular interest for its ability to modulate hydrophobicity and engage in specific interactions with protein residues. academie-sciences.fr Computational studies can quantify these effects and guide the design of analogs with improved properties.
The following table illustrates the type of data that can be generated from a molecular docking study, showing the predicted binding energies and key interactions of hypothetical fluorinated azetidine derivatives with a target receptor.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.5 | 2 | TYR234, ASP189 |
| 3-(3,5-Difluorobenzyl)azetidine | -7.9 | 2 | TYR234, ASP189 |
| 3-Benzylazetidine | -7.2 | 1 | ASP189 |
This table is a hypothetical representation to illustrate the output of molecular docking studies and does not reflect experimentally verified data.
In addition to molecular docking, other computational methods are employed to study structure-property relationships:
Density Functional Theory (DFT): Used to calculate the electronic structure and reactivity of molecules, providing insights into how fluorine substitution affects the chemical properties of the azetidine ring.
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding stability and conformational changes. researchgate.net
Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between the chemical structure and physical properties of a series of compounds, such as solubility and melting point.
Through these computational approaches, a deeper understanding of the structure-property relationships of fluorinated azetidines can be achieved, facilitating the rational design of new molecules with tailored properties for various applications.
**applications As a Synthetic Building Block and Privileged Scaffold in Specialized Organic Syntheses**
Precursor for Complex Polycyclic and Heterocyclic Systems
The strained nature of the azetidine (B1206935) ring makes it an excellent precursor for the synthesis of more complex molecular architectures. mdpi.comnih.gov The ring can undergo controlled ring-opening or expansion reactions, and the existing framework can be built upon to create fused, spirocyclic, and bridged systems. nih.gov The 3-(3,4,5-trifluorobenzyl) substituent is carried through these transformations, embedding its unique properties into the final, larger structure.
Research into the diversification of densely functionalized azetidine cores has demonstrated pathways to a wide variety of complex systems. nih.gov For instance, synthetic sequences starting from functionalized azetidines can lead to the formation of novel spirocyclic or fused polycyclic systems. nih.govbohrium.com These strategies underscore the potential of 3-(3,4,5-Trifluorobenzyl)azetidine to act as a foundational building block. By leveraging the reactivity of the azetidine nitrogen or other functional handles, this compound can be elaborated into intricate scaffolds for various scientific applications.
A representative, though general, approach involves the functionalization of the azetidine followed by cyclization reactions to yield more complex products.
Table 1: Illustrative Synthetic Pathways from Azetidine Scaffolds to Complex Systems
| Starting Scaffold | Key Transformation | Resulting System | Representative Citation |
|---|---|---|---|
| 3-Substituted 2-Cyanoazetidine | N-Alkylation with Allyl Bromide, Ring-Closing Metathesis | Fused 8-Membered Ring System | nih.gov |
| 3-Substituted 2-Cyanoazetidine | Metalation, Intramolecular Cyclization | Novel Spirocyclic Azetidine | nih.gov |
| 3-Chloroazetidine with Alkyne Moiety | Reductive Radical Cyclization | Azaspirocyclic Compound | N/A |
| Dinitroazetidine | Nucleophilic Substitution with Bicyclic Triazole | Polycyclic Energetic Material | bohrium.com |
This table provides generalized examples of transformations applied to azetidine scaffolds to illustrate the potential pathways for creating complex molecules from a precursor like this compound.
Scaffolds for Conformationally Restricted Analogues
In drug discovery and chemical biology, controlling the three-dimensional shape of a molecule is crucial for optimizing its interaction with biological targets. The azetidine ring is a "conformationally constrained" analogue of more flexible alkylamines. mdpi.com Its rigid, four-membered structure locks the substituents into well-defined spatial orientations.
By incorporating the 3-(3,4,5-trifluorobenzyl) group onto the azetidine ring at the 3-position, chemists can create analogues of biologically active compounds where the fluorinated aromatic ring is held in a specific, restricted conformation relative to the rest of the molecule. This strategy is valuable for probing structure-activity relationships (SAR) and for designing potent and selective ligands. Azetidine-2-carboxylic acid and its 3-aryl derivatives, for example, have been used as conformationally constrained analogues of L-proline in peptide synthesis. mdpi.com Similarly, azetidine-3-carboxylic acid derivatives serve as rigid mimics of β-proline. mdpi.com The use of this compound allows for the introduction of a specific fluorination pattern, known to influence properties like metabolic stability and binding affinity, within a conformationally defined context.
Enabling Studies in Chemical Biology and Materials Science (focused on synthetic utility)
The synthetic accessibility and versatility of azetidine scaffolds make them powerful tools in chemical biology and materials science. mdpi.combohrium.com
In chemical biology , building blocks like this compound are instrumental in diversity-oriented synthesis (DOS). nih.gov DOS aims to create libraries of structurally diverse small molecules for screening against new biological targets. The ability to elaborate the azetidine core into various fused, bridged, and spirocyclic systems allows for the rapid generation of novel chemical matter. nih.gov The trifluorobenzyl group serves as a key pharmacophore, and its placement on a versatile and rigid scaffold enables the exploration of new chemical space for potential therapeutic agents. mdpi.com
In materials science , nitrogen-rich heterocycles and fluorinated compounds are of significant interest for the development of high-energy density materials (HEDMs). bohrium.com Research has shown that combining azetidine structures with other nitrogen-rich rings, like triazoles, can produce polycyclic compounds with high thermal stability and density. bohrium.com Photochemical methods have also been employed to create tunable azetidine-based energetic materials. chemrxiv.org The high fluorine content and molecular structure of this compound make it a candidate for investigation as a precursor to novel energetic materials, where fluorine atoms can enhance properties like detonation velocity and density.
Design and Synthesis of Specialized Chemical Reagents
Beyond its direct use as a scaffold, this compound can serve as a key component in the design of more complex, specialized chemical reagents. The azetidine ring can be functionalized to act as a unique delivery agent for the trifluorobenzyl moiety in organic synthesis.
For example, the azetidine nitrogen can be derivatized, or the ring can be modified to contain other reactive groups. This allows the molecule to participate in specific coupling reactions, such as the Suzuki-Miyaura cross-coupling, after appropriate functionalization. mdpi.com Aza-Michael additions have been used to synthesize new azetidine derivatives, demonstrating a pathway for attaching the azetidine core to other molecules. mdpi.com Such strategies could be employed to create novel ligands for catalysis, specialized linkers for bioconjugation, or unique building blocks for the synthesis of complex natural products and pharmaceuticals where the specific properties of the trifluorobenzyl group are desired.
**structure Property Relationships and Design Principles for 3 3,4,5 Trifluorobenzyl Azetidine Analogs**
Impact of Fluorine Substitution Pattern on Azetidine (B1206935) Ring Strain and Stability
The four-membered azetidine ring possesses significant ring-strain energy, estimated at 25.2 kcal/mol, which is comparable to cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This inherent strain influences its reactivity and conformational preferences. rsc.orgrsc.org While azetidines are more stable than the highly reactive aziridines, this strain makes them valuable scaffolds in medicinal chemistry, offering a balance of stability and controlled reactivity. researchgate.netrsc.orgrsc.orgambeed.com
The introduction of fluorine atoms onto the azetidine ring can profoundly influence its stability and conformation through a variety of stereoelectronic effects. nih.govhuji.ac.ilresearchgate.net These effects include:
Gauche Effect: When a fluorine atom is positioned on a carbon adjacent to the nitrogen atom (a β-fluoroamine motif), a gauche conformation is often favored. researchgate.netacs.orgwikipedia.org This preference is attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H bonding orbital into the antibonding σ* orbital of the adjacent C-F bond. acs.orgwikipedia.org This effect can lock the ring into a specific pucker, reducing conformational flexibility and potentially enhancing binding to a biological target. researchgate.net
Anomeric Effect: In cases of α-fluoro substitution (fluorine on the same carbon as the nitrogen), a generalized anomeric effect can occur. beilstein-journals.org This involves the delocalization of the nitrogen's lone pair electrons into the antibonding σ* orbital of the C-F bond (nN→σ*CF), which strongly influences the ring's conformational bias. beilstein-journals.org
Electrostatic Interactions: The highly electronegative nature of fluorine creates significant bond dipoles (C-F). nih.gov These dipoles can engage in stabilizing or destabilizing interactions with other polar groups in the molecule, such as the nitrogen lone pair or a charged nitrogen atom in the azetidinium form. researchgate.netresearchgate.netresearchgate.net For instance, in a protonated azetidine, an electrostatic attraction between the positive charge on the nitrogen and the partial negative charge on a nearby fluorine can favor a specific ring pucker. researchgate.net
Computational studies on fluorinated azetidine derivatives have shown that in a neutral molecule, the ring may pucker to place the fluorine atom distant from the nitrogen. However, upon protonation, the ring can invert to bring the fluorine closer to the charged nitrogen, highlighting the importance of charge-dipole interactions in determining conformational stability. researchgate.net
Influence of Trifluorobenzyl Substitution on Aromaticity and Electronic Properties
The 3,4,5-trifluorobenzyl substituent significantly modulates the electronic properties of the molecule. The trifluoromethyl (CF3) group is known to be strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This has a profound impact on the attached aromatic ring.
The introduction of multiple fluorine atoms onto the benzene (B151609) ring has several key effects:
Electron Withdrawal: The fluorine atoms withdraw electron density from the aromatic ring, which can be quantified using Hammett substituent constants (σ). scispace.comwikipedia.orgresearchgate.net Electron-withdrawing groups have positive σ values. researchgate.net While specific values for a 3,4,5-trifluorobenzyl group are not commonly tabulated, the cumulative effect of three fluorine atoms significantly increases the electron-withdrawing nature compared to a non-substituted benzyl (B1604629) group.
Aromaticity: While fluorination alters the electron distribution, it does not destroy the aromaticity of the benzene ring. However, the electron-poor nature of the ring can influence its interactions, such as π-stacking or cation-π interactions, with biological targets. chalmers.se Studies on ionic liquids with benzyl groups show that the presence of an aromatic moiety influences properties like surface tension and viscosity. nih.gov
Lipophilicity: Polyfluorination of an aromatic ring generally increases lipophilicity. nih.gov This is a critical parameter in drug design, affecting how a molecule partitions between aqueous and lipid environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govnih.gov
The electronic properties of the trifluorinated ring can be further understood by examining the Hammett constants for fluorine.
Table 1: Hammett Substituent Constants (σ) for Fluorine
| Constant | Value | Description |
|---|---|---|
| σ_m_ | 0.34 | Represents the electronic effect from the meta position. pitt.edu |
| σ_p_ | 0.06 | Represents the electronic effect from the para position. pitt.edu |
| F (Field/Inductive) | 0.45 | Quantifies the inductive electron-withdrawing effect. pitt.edu |
| R (Resonance) | -0.39 | Quantifies the electron-donating effect through resonance. pitt.edu |
Data sourced from Hansch et al. (1991). pitt.edu
The positive meta constant (σ_m_) indicates a strong electron-withdrawing inductive effect, while the negative resonance constant (R) shows that fluorine can donate electron density into the π-system via its lone pairs. In the 3,4,5-trifluorobenzyl group, the cumulative inductive effects dominate, resulting in a strongly electron-deficient aromatic ring.
Stereochemical Effects on Molecular Recognition and Interactions
The three-dimensional structure of 3-(3,4,5-trifluorobenzyl)azetidine and its analogs is critical for molecular recognition and binding to biological targets. nih.gov The presence of a substituent at the 3-position of the azetidine ring creates a chiral center, meaning the molecule can exist as two enantiomers (R and S).
The specific stereochemistry has profound implications:
Conformational Restriction: The puckered nature of the azetidine ring, combined with the stereochemistry at the C3 position, creates a rigid and well-defined three-dimensional shape. researchgate.netambeed.com As discussed, fluorine substitution can further lock the ring into a preferred conformation through stereoelectronic effects like the gauche effect. researchgate.netacs.org
Differential Binding: Enantiomers of a chiral molecule often exhibit different biological activities because they interact differently with chiral biological macromolecules like proteins and enzymes. nih.gov The precise spatial arrangement of the trifluorobenzyl group and the azetidine nitrogen is crucial for fitting into a specific binding pocket.
Impact of Fluorine: Fluorine atoms can participate in specific, non-covalent interactions that contribute to binding affinity. These can include hydrogen bonds (C-F···H-N or C-F···H-O), dipole-dipole interactions, and multipolar interactions with protein backbones or side chains. nih.govrsc.org The strategic placement of the trifluorobenzyl group ensures that these interactions occur in a stereochemically defined manner.
Studies on fluorinated N-heterocycles have repeatedly demonstrated that stereoisomers can have vastly different binding affinities for their targets, underscoring the importance of controlling stereochemistry in drug design. researchgate.net The rigid conformation imposed by the azetidine ring and fluorine-induced effects provides a stable scaffold for presenting the key interacting groups to a receptor. nih.govhuji.ac.il
Rational Design Strategies for Modulating Physicochemical Characteristics (e.g., lipophilicity, pKa)
Rational design strategies for analogs of this compound focus on fine-tuning key physicochemical properties to optimize its drug-like characteristics. researchgate.net The primary parameters of interest are lipophilicity (logP or logD) and basicity (pKa). researchgate.netresearchgate.net
Fluorination: While a single fluorine atom can sometimes decrease lipophilicity, polyfluorination, such as in the trifluorobenzyl group, generally increases it. nih.govnih.gov The degree of lipophilicity can be modulated by changing the number and position of fluorine atoms on the benzyl ring or by introducing them onto the azetidine ring itself. researchgate.net
Other Substituents: Adding polar functional groups (e.g., hydroxyl, amide) to the molecule will decrease lipophilicity, while adding other non-polar hydrocarbon groups will increase it.
Modulating Basicity (pKa): The pKa of the azetidine nitrogen determines its ionization state at physiological pH (around 7.4), which affects its solubility, receptor interactions, and potential for off-target effects. nih.govresearchgate.net
Effect of Fluorine: The pKa of an amine is strongly influenced by nearby electron-withdrawing groups. Fluorine atoms are highly electronegative and will lower the pKa of the azetidine nitrogen, making it less basic. The magnitude of this effect is distance-dependent; fluorine atoms closer to the nitrogen will have a greater pKa-lowering effect. researchgate.netresearchgate.net A comprehensive study on fluorinated saturated amines demonstrated that the number of fluorine atoms and their distance to the nitrogen were the primary factors defining the compound's basicity. researchgate.netresearchgate.net
Azetidine vs. Other Rings: The parent azetidine has a pKa of 11.29 for its conjugate acid. wikipedia.org This is higher than that of larger rings like pyrrolidine (B122466) and piperidine, a difference attributed to the hybridization of the nitrogen orbitals in the strained ring.
Table 2: Physicochemical Properties of Azetidine and Related Amines
| Compound | pKa (Conjugate Acid) | Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 7.9 | 26.7 researchgate.net |
| Azetidine | 11.29 wikipedia.org | 25.2 researchgate.net |
| Pyrrolidine | 11.27 | 5.8 researchgate.net |
| Piperidine | 11.22 | 0 researchgate.net |
pKa values can vary slightly based on measurement conditions.
By systematically altering the substitution pattern on both the azetidine ring and the benzyl group, medicinal chemists can rationally design analogs of this compound with a tailored balance of potency, selectivity, and pharmacokinetic properties. nih.govnih.govebi.ac.uk
Q & A
Q. What are the established synthetic routes for 3-(3,4,5-Trifluorobenzyl)azetidine?
A common approach involves alkylation of azetidine with 3,4,5-trifluorobenzyl bromide (CAS 220141-72-0) under basic conditions. The bromide precursor can be synthesized from 3,4,5-trifluorobenzyl alcohol via halogen exchange (e.g., using HBr or PBr₃) . Purification typically employs column chromatography, and intermediates are verified by H/C NMR and mass spectrometry .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Structural confirmation combines H/C/F NMR spectroscopy to resolve fluorinated aromatic protons and azetidine ring signals. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±5 ppm) .
Q. What safety precautions are critical when handling 3,4,5-trifluorobenzyl bromide during synthesis?
The compound is corrosive (UN 1760) and a lachrymator. Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate. Storage requires inert atmospheres (argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereochemical control in azetidine alkylation?
Key parameters include:
- Solvent polarity : DMF or THF improves nucleophilicity of azetidine.
- Base selection : K₂CO₃ or DBU minimizes side reactions like elimination.
- Temperature : 0–25°C suppresses thermal decomposition of intermediates. Kinetic studies (e.g., in situ IR monitoring) and DFT calculations help predict transition states and regioselectivity .
Q. What strategies address conflicting NMR data for fluorinated azetidine derivatives?
F NMR is critical for resolving trifluorobenzyl signals (δ = -60 to -70 ppm). Dynamic effects from azetidine ring puckering may split peaks; variable-temperature NMR (VT-NMR) between -40°C and 25°C clarifies conformational equilibria . For ambiguous H signals, 2D NOESY identifies spatial proximity between azetidine and aromatic protons .
Q. How can computational models predict the pharmacokinetic properties of this compound?
Use QSPR models to estimate logP (experimental: ~2.6), solubility, and metabolic stability. Molecular dynamics simulations (e.g., Desmond) assess membrane permeability via azetidine’s strained ring and fluorine’s electronegativity. ADMET predictors (e.g., SwissADME) flag potential CYP450 interactions .
Q. What bioassay designs evaluate the compound’s activity in CNS targets?
- In vitro : Radioligand binding assays (e.g., H-LY341495 for mGluR2/3).
- In vivo : Rodent models of anxiety (elevated plus maze) with pharmacokinetic profiling (plasma/brain ratio). Dose-response curves (IC₅₀) and SAR studies compare trifluorobenzyl substitutions against azetidine analogs .
Key Methodological Notes
- Synthetic Scalability : Pilot-scale reactions (>10 g) require flow chemistry to manage exothermic alkylation .
- Contradictions in Data : Discrepancies in reported boiling points (e.g., 44–46°C vs. 192°C for precursors) arise from measurement pressures; always cross-reference conditions .
- Fluorine-specific Techniques : Use F-H HOESY to map fluorine-proton interactions in binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
